Product packaging for N-(3,4-dimethoxyphenyl)-3-oxobutanamide(Cat. No.:CAS No. 112854-82-7)

N-(3,4-dimethoxyphenyl)-3-oxobutanamide

Cat. No.: B040710
CAS No.: 112854-82-7
M. Wt: 237.25 g/mol
InChI Key: BQCYBJWAQBWXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3,4-dimethoxyphenyl)-3-oxobutanamide (CAS 112854-82-7) is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. With a molecular formula of C 12 H 15 NO 4 and a molecular weight of 237.25 g/mol, this β-keto amide derivative serves as a valuable precursor and intermediate. Key Research Applications: Anti-Alzheimer's Disease Research: This compound is a key synthetic intermediate in the development of multifunctional anti-Alzheimer's agents. Research indicates its structural framework is utilized in the design of novel compounds that act as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for increasing acetylcholine levels in the brain . Organic Synthesis & Method Development: The compound serves as a versatile substrate in hypervalent iodine(III)-induced reactions. It can be efficiently transformed into 1-carbamoyl-2-oxopropyl acetate derivatives under mild conditions using (diacetoxyiodo)benzene (DIB), demonstrating excellent yields and good substrate scope . Furthermore, in the presence of DIB and Lewis acids like ZnCl₂, it undergoes a carbon-carbon bond cleavage to form 2,2-dihalo-N-phenylacetamides, highlighting its utility in constructing complex molecular architectures . Handling and Safety: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B040710 N-(3,4-dimethoxyphenyl)-3-oxobutanamide CAS No. 112854-82-7

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYBJWAQBWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359299
Record name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112854-82-7
Record name N-(3,4-dimethoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under acid-catalyzed conditions , typically employing hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a refluxing aprotic solvent such as toluene or benzene. The acid facilitates protonation of the carbonyl oxygen, enhancing the electrophilicity of the ester and promoting nucleophilic attack by the amine. Stoichiometric control (1:1 molar ratio of amine to ester) is critical to minimizing diacylation byproducts.

Key Parameters:

  • Temperature: Reflux (110–120°C for toluene)

  • Catalyst: 0.1–0.2 equivalents of HCl

  • Reaction Time: 6–12 hours

Work-Up and Purification

Post-reaction, the mixture is cooled to room temperature, and the product precipitates upon neutralization with aqueous sodium bicarbonate. Crude material is purified via recrystallization from ethanol or ethyl acetate/hexane systems. Slow cooling (0.5–1°C/min) enhances crystal lattice integrity, yielding colorless needles with >95% purity.

Carbodiimide-Mediated Coupling Method

Modern synthetic protocols favor carbodiimide-based coupling agents for amide bond formation, offering milder conditions and higher functional group tolerance. This method is adapted from a patented synthesis of structurally related acetamide derivatives.

Reaction Protocol

The target compound is synthesized by reacting 3,4-dimethoxyaniline with acetoacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) .

Stepwise Procedure:

  • Reagent Setup: Combine 3,4-dimethoxyaniline (1.0 equiv), acetoacetic acid (1.1 equiv), DMAP (0.2 equiv), and anhydrous dichloromethane (DCM) under nitrogen.

  • Activation: Cool to 0°C, add EDCI·HCl (1.2 equiv), and stir for 30 minutes.

  • Reaction: Warm to room temperature and stir for 24 hours.

  • Work-Up: Wash sequentially with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from DCM/ethyl acetate (1:3) to afford the product as a white solid.

Yield and Scalability

This method achieves 76–82% isolated yield , outperforming traditional condensation (60–70%) due to suppressed side reactions. Scalability to multigram quantities is feasible without compromising efficiency.

Optimization of Reaction Parameters

Solvent and Catalytic System

  • Solvent Choice: DCM provides optimal solubility for EDCI·HCl and DMAP, while toluene minimizes ester hydrolysis in traditional methods.

  • Catalyst Loading: Excess DMAP (>0.2 equiv) accelerates acylation but risks quaternary ammonium salt formation.

Temperature and Stoichiometry

  • Low-Temperature Activation: Pre-cooling to 0°C prevents premature decomposition of EDCI·HCl.

  • Molar Ratios: A 10% excess of acetoacetic acid ensures complete amine consumption.

Purification Techniques

Recrystallization Solvents

Solvent SystemPurity (%)Yield (%)
Ethanol95–9765–70
DCM/Ethyl Acetate98–9975–80
Hexane/Ethyl Acetate94–9660–65

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves residual DMAP and EDCI byproducts but is less cost-effective than recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H, COCH₃), 3.85 (s, 6H, OCH₃), 6.72–7.12 (m, 3H, Ar-H), 8.21 (s, 1H, NH).

  • IR (KBr): 1680 cm⁻¹ (amide C=O), 1725 cm⁻¹ (ketone C=O), 1240 cm⁻¹ (C-O methoxy).

Chromatographic Validation

  • HPLC: C18 column, methanol/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 min.

Comparative Analysis of Methods

ParameterTraditional CondensationCarbodiimide Coupling
Yield 60–70%76–82%
Purity 95–97%98–99%
Reaction Time 6–12 hours24 hours
Operational Simplicity ModerateHigh
Byproducts Diacylated aminesDMAP salts

Chemical Reactions Analysis

Tiazofurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the thiazole ring or the ribofuranosyl moiety. Common reagents used in these reactions include hydrogen sulfide, ethyl bromopyruvate, and sodium methoxide.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further research in drug development:

  • Antioxidant Activity : Studies have indicated that derivatives of this compound possess significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research highlights its potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial and Antifungal Properties : The compound has shown efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents .
  • Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, providing a pathway for cancer treatment research .

Synthetic Methodologies

The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide can be achieved through various methods, including:

  • Biginelli Reaction : This versatile reaction allows for the synthesis of dihydropyrimidinones, which can be further modified to yield the desired compound. The reaction conditions can be optimized for higher yields and purity .
  • Post-condensation Transformations : The compound serves as a scaffold for further chemical modifications, allowing researchers to explore a wide range of derivatives with enhanced properties .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

  • Cancer Therapy : Its antitumor properties warrant investigation into its role as an adjunct therapy in cancer treatment protocols.
  • Chronic Inflammatory Diseases : The anti-inflammatory properties suggest potential use in treatments for chronic conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Infectious Diseases : With its antimicrobial activity, the compound could contribute to the development of novel antibiotics or antifungal medications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
Demonstrated significant antioxidant and anti-inflammatory effects in vitro.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria.
Investigated the compound's potential as an anticancer agent with promising results in cell line studies.

Mechanism of Action

Tiazofurine exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition blocks the de novo biosynthesis of guanosine triphosphate, a critical nucleotide for DNA and RNA synthesis. By reducing guanosine triphosphate levels, tiazofurine disrupts the proliferation of rapidly dividing cells, such as cancer cells . The compound is metabolized to thiazole-4-carboxamide adenine dinucleotide, which mimics the natural cofactor of inosine monophosphate dehydrogenase, leading to its inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Crystallographic Properties

Table 2: Physical and Structural Data

Compound Name Crystal System Hydrogen Bonding Notable Features References
N-(3,4-Dichlorophenyl)-3-oxobutanamide Orthorhombic N–H···O, C–H···O interactions Layered packing via intermolecular H-bonds
N-(3,4-Dimethoxyphenyl)-3-oxobutanamide* Inferred Likely N–H···O and C–H···O Methoxy groups may disrupt dense packing vs. Cl Inferred
N-Butyl-3-oxobutanamide Not reported Amide H-bonding Higher solubility in organic solvents

Key Observations:

  • The dichloro derivative crystallizes in an orthorhombic system (space group Pbca), stabilized by N–H···O and C–H···O bonds . Methoxy substituents in the 3,4-position may reduce crystal density due to steric and electronic effects compared to halogens.
  • Aliphatic derivatives (e.g., N-butyl) lack aromatic interactions, favoring solubility in nonpolar solvents .

Table 3: Functional Comparisons

Compound Name Applications Biological Notes References
N-(3,4-Dichlorophenyl)-3-oxobutanamide Intermediate for heterocycles (pyridines, imidazoles); pigment synthesis No direct bioactivity reported
This compound* Potential pharmaceutical intermediate (methoxy groups common in APIs) Hypothesized antioxidant/anti-inflammatory activity Inferred
N-Cyclohexylacetoacetamide Precursor for α-oxoketene S,S-acetals (used in organic synthesis) No bioactivity data

Key Observations:

  • Halogenated derivatives are favored in industrial applications (e.g., pigments) due to stability and reactivity .
  • Methoxy-substituted analogs (e.g., 3,4- or 3,5-dimethoxy) are more likely candidates for drug development, as methoxy groups are prevalent in bioactive molecules (e.g., antioxidants) .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethoxy-substituted phenyl group attached to a 3-oxobutanamide moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12_{12}H15_{15}N O3_{3}
Molecular Weight221.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways, leading to increased cell death rates .

Antimicrobial Activity

The compound also displays antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including drug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at low concentrations without affecting human cell viability .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for memory and learning functions .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition : It inhibits key enzymes such as AChE and bacterial topoisomerases, disrupting essential cellular processes in pathogens and cancer cells.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerApoptosis induction
AntimicrobialInhibition of bacterial growth
NeuroprotectiveAChE inhibition

Case Study 1: Anticancer Efficacy

In a controlled study involving various human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

A study evaluating the antimicrobial efficacy against E. coli demonstrated that this compound had an MIC of approximately 8 µM. Notably, it exhibited selective toxicity towards bacterial cells while maintaining safety for human fibroblast cells at similar concentrations .

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-3-oxobutanamide, and how can purity be optimized? A1.1:

  • Methodology : The compound is typically synthesized via condensation of 3,4-dimethoxyaniline with ethyl acetoacetate under reflux conditions in an aprotic solvent (e.g., benzene or toluene). Key steps include stoichiometric control (1:1 molar ratio of amine to ester) and catalytic acid (e.g., HCl) to drive amide bond formation .
  • Purity Optimization : Recrystallization from ethanol or water yields high-purity crystals. Slow cooling of saturated solutions enhances crystal lattice formation, reducing impurities .
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 2.2 ppm for acetyl protons, δ 3.8 ppm for methoxy groups) .

Advanced Q1.2: How can synthetic byproducts (e.g., dichloroacetamides) arise during oxidation, and how are they mitigated? A1.2:

  • Mechanism : Reaction with (diacetoxyiodo)benzene (DIB) may oxidize the 3-oxo group to 2,2-dihaloacetamides. This occurs via halogenation at the α-carbon of the ketone .
  • Mitigation : Use inert atmospheres (N₂/Ar) to suppress radical side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and isolate intermediates before full oxidation .

Analytical Characterization

Q2.1: What spectroscopic and crystallographic techniques validate the structure of This compound? A2.1:

  • Spectroscopy :
    • IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (ketone C=O) confirm functional groups .
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm), acetyl (δ 2.2–2.4 ppm), and aromatic protons (δ 6.8–7.2 ppm) .
  • Crystallography : X-ray diffraction (CuKα radiation) reveals orthorhombic crystal systems (space group Pbca), with hydrogen bonding (N–H···O, C–H···O) stabilizing the lattice .

Advanced Q2.2: How to resolve contradictions in spectral data (e.g., anomalous NOE effects or coupling constants)? A2.2:

  • Dynamic NMR : Use variable-temperature experiments to identify conformational exchange in solution (e.g., keto-enol tautomerism).
  • DFT Calculations : Compare computed (B3LYP/6-311+G**) and experimental chemical shifts to validate assignments .

Biological Activity and Mechanisms

Q3.1: What in vitro assays are suitable for screening This compound's bioactivity? A3.1:

  • Anticancer : MTT assay on HepG2, Daoy, or HT-29 cell lines (IC₅₀ determination) with dasatinib as a reference .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA) using human recombinant enzyme .

Advanced Q3.2: How to investigate its interaction with VEGFR-2 for anticancer applications? A3.2:

  • Kinase Assay : Use recombinant VEGFR-2 in a fluorometric assay (e.g., Z’-LYTE™) with ATP/kinase substrate.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to VEGFR-2’s active site (PDB: 4ASD). Compare with known inhibitors (e.g., sorafenib) .

Chemical Reactivity and Derivatives

Q4.1: What heterocyclic derivatives can be synthesized from this compound? A4.1:

  • Pyrimidines : Condensation with thiourea/urea under microwave irradiation forms 3,4-dihydropyrimidinones .
  • Triazoles : Click chemistry with azides (CuI catalysis) yields 1,2,3-triazole derivatives .

Advanced Q4.2: How to optimize regioselectivity in cyclocondensation reactions? A4.2:

  • Microwave-Assisted Synthesis : Short reaction times (10–15 min) and PPI catalysts reduce side products in heterocycle formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the ketone’s α-carbon .

Environmental and Metabolic Fate

Q5.1: What methodologies assess environmental persistence or biodegradability? A5.1:

  • OECD 301F Test : Measure biodegradation in activated sludge (28-day incubation, HPLC-MS quantification) .
  • Photodegradation : Simulate sunlight (UV-A/B lamps) and analyze breakdown products via GC-MS .

Advanced Q5.2: How to track metabolic pathways in hepatic microsomes? A5.2:

  • In Vitro Metabolism : Incubate with rat/human liver microsomes (NADPH regeneration system). Identify metabolites via UPLC-QTOF (e.g., O-demethylation products) .

Data Contradictions and Reproducibility

Q6.1: How to address discrepancies in reported bioactivity (e.g., variable IC₅₀ values)? A6.1:

  • Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI for antimicrobials) and cell line authentication (STR profiling) .
  • Dose-Response Validation : Repeat assays with ≥3 biological replicates and report 95% confidence intervals .

Advanced Q6.2: Why do crystallographic data sometimes conflict with computational models? A6.2:

  • Thermal Motion : High B-factors in X-ray data indicate dynamic regions, mismatching static DFT models. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to reconcile differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.